molecular formula C14H18O7 B015555 Picein CAS No. 530-14-3

Picein

Cat. No.: B015555
CAS No.: 530-14-3
M. Wt: 298.29 g/mol
InChI Key: GOZCEKPKECLKNO-RKQHYHRCSA-N
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Description

Picein is a phenolic glycoside compound with the chemical formula C₁₄H₁₈O₇. It is primarily found in various plant species, including the bark of willow trees (Salix species). This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in scientific research .

Scientific Research Applications

Mechanism of Action

Target of Action

Picein, a naturally occurring antioxidant , has been found to target the rat small intestinal α-glucosidase . In silico studies have also identified BACE-1 as a high-ranked target enzyme for this compound , indicating its potential neuroprotective role.

Mode of Action

This compound interacts with its targets, such as BACE-1, to exert its effects. The predicted binding affinity and Ki value (dissociation constant) of this compound at the BACE1 active site were -5.94 kcal/mol and 44.03 µM, respectively, suggesting a modest affinity to the target .

Biochemical Pathways

This compound has been shown to alleviate oxidative stress and promote bone regeneration in osteoporotic bone defects by inhibiting ferroptosis via the Nrf2/HO-1/GPX4 pathway . This pathway plays a crucial role in managing oxidative stress, which is a key factor in the progression of neurodegenerative disorders .

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound and its therapeutic potential .

Result of Action

This compound has been shown to exhibit antioxidant and anti-inflammatory properties in cellular and plant studies . It has also been found to alleviate erastin-induced oxidative stress, enhance osteogenic differentiation capacity of BMSCs, angiogenesis of HUVECs, and protect cells against ferroptosis .

Action Environment

Environmental factors, including behaviors, nutrition, and chemicals, can affect the action, efficacy, and stability of compounds like this compound

Future Directions

Picein shows potential neuroprotective properties and antioxidative effects, but more research is needed to confirm its effectiveness in treating neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Picein interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong neuroprotection properties . It plays a role in neutralizing the damage caused by reactive oxygen species (ROS), greatly influencing the survival of neuroblastoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress, enhance osteogenic differentiation capacity of bone marrow stem cells (BMSCs), and protect cells against ferroptosis . It also influences cell function by regulating the immune microenvironment and promoting the polarization of M2 macrophages in vitro .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that this compound blocks the oxidative stress effects induced by free radical generator 2-methyl-1,4-naphthoquinone (menadione, MQ) in neuroblastoma SH-SY5Y cells . It decreases ROS levels and mitochondrial superoxide production, which are increased after MQ treatment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various processes. Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve various processes. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picein can be synthesized through the glycosylation of hydroquinone with glucose. The reaction typically involves the use of an acid catalyst under controlled temperature conditions to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as willow bark. The extraction process includes steps like drying, grinding, and solvent extraction using water or ethanol. The extract is then purified through techniques like chromatography to isolate this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can yield hydroquinone and glucose.

    Substitution: this compound can participate in substitution reactions where the glycosidic bond is cleaved, and the hydroquinone moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

Picein is often compared with other phenolic glycosides and antioxidants:

    Salicin: Another glycoside found in willow bark, known for its anti-inflammatory properties.

    Gastrodin: A compound with similar neuroprotective effects, derived from Gastrodia elata.

    Resveratrol: A well-known antioxidant found in grapes, with extensive research supporting its health benefits.

Uniqueness: this compound’s unique combination of antioxidant and neuroprotective properties, along with its ability to modulate specific molecular pathways, sets it apart from other similar compounds.

Properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCEKPKECLKNO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031535
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-14-3
Record name Picein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PICEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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